1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone
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Overview
Description
1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a bromobenzyl group, an amino group, and a piperazine ring, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone involves several steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: This reaction involves the addition of diamines to in situ generated sulfonium salts.
Industrial production: Large-scale production methods often involve the use of solid-phase synthesis and photocatalytic synthesis.
Chemical Reactions Analysis
1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways: It affects signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone can be compared with other piperazine derivatives:
1-[4-(4-Amino-phenyl)-piperazin-1-yl]-ethanone: This compound has similar structural features but lacks the bromobenzyl group.
4-(4-Acetyl-1-piperazinyl)aniline: Another similar compound with different functional groups.
4-(4-Chlorobenzyl)-piperazin-1-yl-ethanone: This compound has a chlorobenzyl group instead of a bromobenzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[4-[(3-bromophenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-15(24)22-9-11-23(12-10-22)19-7-5-18(6-8-19)21-14-16-3-2-4-17(20)13-16/h2-8,13,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSFADCAKQJNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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